

# Cefovecin Sodium: A Comprehensive Technical Guide to Solubility and Stability

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Cefovecin** sodium is a third-generation cephalosporin antibiotic with a prolonged duration of action, primarily utilized in veterinary medicine. Its efficacy and safety are intrinsically linked to its physicochemical properties, particularly its solubility and stability. This technical guide provides an in-depth analysis of the solubility and stability of **cefovecin** sodium, offering critical data and methodologies for researchers and professionals in drug development.

# **Core Physicochemical Properties**

**Cefovecin** sodium is the salt form of **cefovecin**, a modification that significantly enhances its aqueous solubility.[1][2] It is described as a white to off-white crystalline powder.[3] The sodium salt is hygroscopic and should be stored in moisture-protective containers.[4]

## **Solubility Profile**

**Cefovecin** sodium exhibits high solubility in aqueous media, a crucial characteristic for its formulation as an injectable solution.

Aqueous and Buffer Solubility

**Cefovecin** sodium is highly soluble in water, with reported solubility of ≥ 125 mg/mL.[5] The commercially available product, Convenia®, is reconstituted with sterile water for injection to



yield a solution with a concentration of 80 mg/mL. It is also described as being freely soluble in various buffer systems.[4] The optimal pH for its stability is between 6 and 8.[4] A citrate buffer at a pH of 6.7 has been used in formulations to enhance both physical and chemical stability.[6]

Organic Solvent Solubility

**Cefovecin** sodium is soluble in dimethyl sulfoxide (DMSO).[1][5] While one source indicated it is not soluble in water, this likely refers to the free acid form of **cefovecin**, as multiple other sources confirm the high water solubility of the sodium salt.[5] Specific quantitative solubility data in other common organic solvents such as ethanol and methanol are not readily available in the literature.

Quantitative Solubility Data Summary

Solvent/System	Reported Solubility	рН	Notes
Water	≥ 125 mg/mL[5]	Neutral	Highly soluble.
Water for Injection	200 mg/mL[6]	Neutral	Used in a stability study.
Reconstituted Solution	80 mg/mL	-	Concentration of the commercial product.
Buffer Systems	Freely Soluble[4]	6 - 8	Maximum stability observed in this pH range.
50 mM Citrate Buffer	200 mg/mL[6]	6.7	Used in a lyophilized formulation.
Dimethyl Sulfoxide (DMSO)	Soluble[1][5]	-	-

# **Stability Profile**

The stability of **cefovecin** sodium is influenced by several factors, including pH, temperature, and light exposure. Due to its inherent instability in aqueous solutions, it is often formulated as a lyophilized powder for reconstitution.[4]



#### pH-Dependent Stability

**Cefovecin** sodium demonstrates maximum stability in the pH range of 6 to 8.[4] Like other  $\beta$ -lactam antibiotics, it is susceptible to hydrolysis in both acidic and alkaline conditions. Studies on other cephalosporins, such as cefotaxime, have shown that in a pH range of 3.0 to 7.0, a slow, water-catalyzed cleavage of the  $\beta$ -lactam ring is the primary degradation pathway. In strongly acidic or alkaline environments, this hydrolysis is catalyzed by acid or base, respectively.[7]

#### Temperature Stability

Temperature plays a critical role in the stability of **cefovecin** sodium. A study on a lyophilized formulation of **cefovecin** sodium showed that annealing at elevated temperatures (60°C and 75°C) could decrease the degradation rate during storage at 40°C.[6] However, higher temperatures (160°C and 170°C) resulted in significant degradation.[6] The reconstituted solution should be stored under refrigeration. For other cephalosporins, an increase in temperature generally leads to a higher degradation rate constant.[8]

#### **Photostability**

**Cefovecin** sodium is sensitive to light.[4] Photostability studies have indicated that both the lyophilized powder and the reconstituted solution can degrade upon exposure to light. However, the commercial product is considered acceptably stable when stored in its original packaging, which provides protection from light.[4] The degradation of other cephalosporins under UV light has been shown to involve processes such as isomerization and photolysis, leading to a loss of antibacterial activity.[9]

#### Stability in Reconstituted Solution

The reconstituted solution of the commercial product is stated to be stable for up to 56 days when stored under refrigeration and protected from light. Over time, the solution may darken, but this color change does not adversely affect the potency within the recommended storage period.

#### **Degradation Pathways**



The primary degradation pathway for cephalosporins in aqueous solution is the hydrolysis of the  $\beta$ -lactam ring, which leads to a loss of antibacterial activity.[7] For **cefovecin** sodium, a major degradation product has been identified as a dimer, particularly in stability studies of the lyophilized form.[6]

Quantitative Stability Data Summary

Condition	Observation	Notes
рН	Maximum stability at pH 6-8.[4]	Susceptible to acid and basecatalyzed hydrolysis.
Temperature	Stable when refrigerated.  Degradation increases with temperature.[6]	Lyophilized form shows increased stability after annealing at specific temperatures.[6]
Light	Sensitive to light.[4]	Commercial packaging provides adequate protection. [4]
Reconstituted Solution	Stable for 56 days under refrigeration.	Solution may darken over time without loss of potency.
Degradation Products	Dimer formation observed.[6]	Hydrolysis of the β-lactam ring is a key degradation pathway for cephalosporins.[7]

# **Experimental Protocols**

Solubility Determination: Shake-Flask Method

A standard method for determining the thermodynamic solubility of a compound is the shake-flask method.[10][11][12]

• Preparation: An excess amount of **cefovecin** sodium is added to a known volume of the desired solvent (e.g., water, buffer of a specific pH, organic solvent) in a sealed container.



- Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
- Quantification: The concentration of cefovecin sodium in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

Stability Testing: ICH Guidelines and HPLC Analysis

Stability studies for pharmaceutical products are typically conducted following the International Council for Harmonisation (ICH) guidelines.[13][14][15][16][17]

- Forced Degradation Studies: To understand the degradation pathways, cefovecin sodium is subjected to stress conditions, including:
  - Hydrolysis: Treatment with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at elevated temperatures.
  - Oxidation: Exposure to an oxidizing agent (e.g., 3% H<sub>2</sub>O<sub>2</sub>).
  - Thermal Stress: Heating the solid drug substance or a solution.
  - Photostability: Exposing the drug to a combination of visible and UV light.
- Long-Term and Accelerated Stability Studies: The drug product is stored under controlled conditions of temperature and humidity as defined by ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated studies). Samples are withdrawn at specified time points and analyzed.
- Analytical Method: A stability-indicating HPLC method is crucial for separating and quantifying cefovecin sodium from its degradation products. A typical method would involve:
  - Column: A reverse-phase column (e.g., C18 or C8).



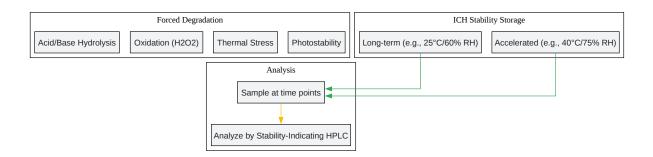
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).
- Detection: UV detection at a wavelength where cefovecin and its degradation products have significant absorbance (e.g., 254 nm or 280 nm).[18][19]
- Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness.

## **Visualizations**



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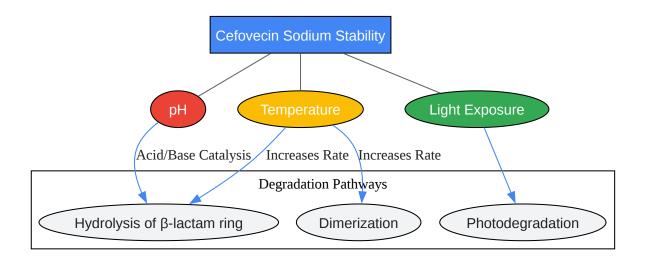
Caption: Shake-Flask Solubility Determination Workflow.



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Caption: Stability Testing Workflow.



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Caption: Factors Influencing **Cefovecin** Sodium Stability.

## Conclusion

This technical guide consolidates the available information on the solubility and stability of **cefovecin** sodium. It is evident that while **cefovecin** sodium possesses favorable aqueous solubility for its intended use, its stability is a critical parameter that must be carefully managed through appropriate formulation, pH control, and protection from light and elevated temperatures. The provided experimental protocols offer a framework for researchers to conduct further investigations to generate more comprehensive quantitative data, which is essential for the development of new formulations and for ensuring the quality, safety, and efficacy of **cefovecin**-based therapies.

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